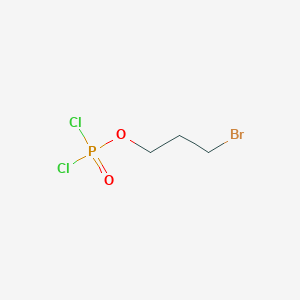

3-Bromopropyl phosphorodichloridate

Description

Properties

Molecular Formula |

C3H6BrCl2O2P |

|---|---|

Molecular Weight |

255.86 g/mol |

IUPAC Name |

1-bromo-3-dichlorophosphoryloxypropane |

InChI |

InChI=1S/C3H6BrCl2O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |

InChI Key |

IJYVSIRZSSMJJJ-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(Cl)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromopropyl phosphorodichloridate typically involves the phosphorylation of 3-bromopropanol or related 3-bromopropyl derivatives with phosphorus oxychloride (POCl3). This reagent introduces the phosphorodichloridate group by substitution of hydroxyl groups with phosphorus-chlorine bonds. The reaction generally requires controlled conditions to avoid hydrolysis and side reactions.

Phosphorylation Using Phosphorus Oxychloride (POCl3)

Phosphorus oxychloride is the most common phosphorylating agent for synthesizing phosphorodichloridates. The reaction proceeds via nucleophilic attack of the hydroxyl group of 3-bromopropanol on the electrophilic phosphorus center of POCl3, displacing chloride ions and forming the phosphorodichloridate ester.

- Reaction conditions: Typically performed under anhydrous conditions, often in an inert solvent such as dry dichloromethane or chloroform, at low temperatures (0-5 °C) to control reactivity.

- Mechanism: The hydroxyl oxygen attacks the phosphorus atom, forming a pentavalent intermediate, followed by elimination of chloride to yield the phosphorodichloridate.

- Work-up: The reaction mixture is quenched carefully to avoid hydrolysis, and the product is purified by distillation or chromatography.

This method is supported by the general phosphorylation approaches described in nucleoside phosphate syntheses, where nucleoside phosphorodichloridates are intermediates formed by POCl3 treatment of nucleosides (phosphorylation of nucleosides with POCl3 initially yields nucleoside phosphorodichloridate).

Microwave-Assisted Synthesis of 3-Bromopropyl Phosphorus Compounds

Microwave irradiation has been employed to accelerate phosphorus-related syntheses. For example, the rapid synthesis of (3-bromopropyl)triphenylphosphonium bromide was achieved by microwave irradiation of 1,3-dibromopropane with triphenylphosphine in 2 minutes with high yields (81-93%). This approach demonstrates the potential of microwave techniques to reduce reaction times and improve yields in phosphorus compound synthesis, which could be adapted to phosphorodichloridate preparation with suitable modifications.

Comparative Data Table of Preparation Methods

Summary Table of Key Analytical Techniques for Product Verification

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| $$^{1}H$$ NMR | Confirm proton environment | Signals corresponding to 3-bromopropyl group and phosphorus-bound protons |

| $$^{31}P$$ NMR | Phosphorus environment | Characteristic chemical shift for phosphorodichloridate phosphorus |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching expected mass |

| Melting Point Analysis | Purity and identity check | Consistent melting point with literature values |

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl phosphorodichloridate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Hydrolysis: In the presence of water, 3-bromopropyl phosphorodichloridate hydrolyzes to form 3-bromopropanol and phosphoric acid.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature.

Hydrolysis: This reaction is usually performed in aqueous media at ambient temperature.

Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or lithium aluminum hydride (LiAlH4), are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 3-bromopropyl phosphorodichloridate.

Hydrolysis: The primary products are 3-bromopropanol and phosphoric acid.

Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

3-Bromopropyl phosphorodichloridate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It is used in the development of novel pharmaceuticals, particularly those targeting enzymes and receptors involved in metabolic pathways.

Industry: 3-Bromopropyl phosphorodichloridate is used in the production of specialty chemicals and materials, including surfactants and polymer additives.

Mechanism of Action

The mechanism of action of 3-bromopropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of phosphoramidates and phosphonates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Phenyl Phosphorodichloridate : Contains a phenyl group (C₆H₅) instead of bromopropyl. The aryl group confers greater thermal stability but reduced alkylation reactivity compared to the bromopropyl derivative. Classified as a corrosive liquid (UN 3265) .

- Alkyl Phosphorodichloridates (e.g., Methyl/Propyl analogs) : Shorter alkyl chains (e.g., methyl) reduce steric hindrance, enhancing reactivity in nucleophilic substitutions. The bromine in 3-bromopropyl phosphorodichloridate acts as a superior leaving group compared to chloride or methyl groups, facilitating alkylation reactions .

- Aryl Derivatives (e.g., p-tert-Butylphenyl, Biphenylyl Phosphorodichloridates): Bulky aryl substituents increase boiling points unpredictably due to molecular weight and intermolecular forces.

Physical and Chemical Properties

Key Observations :

- The bromopropyl group enhances leaving-group ability, making 3-bromopropyl phosphorodichloridate more reactive in SN2 reactions than phenyl or methyl analogs.

- Aryl phosphorodichloridates exhibit higher boiling points due to aromatic stacking, while alkyl derivatives (e.g., 3-bromopropyl) likely have lower boiling points but higher volatility than biphenylyl derivatives .

Research Findings

- Boiling Point Trends : Aryl phosphorodichloridates defy simple boiling point predictions, requiring empirical adjustments for chlorinated derivatives . For 3-bromopropyl phosphorodichloridate, the alkyl chain length and bromine substituent would similarly complicate theoretical models.

- Radiolabeling Potential: Bromine’s utility in labeling (e.g., F-18 radiolabeling with 3-bromopropyl triflate ) suggests that 3-bromopropyl phosphorodichloridate could serve as a precursor in radiopharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromopropyl phosphorodichloridate in a laboratory setting?

- Methodology : The synthesis typically involves reacting 3-bromopropanol with phosphorus oxychloride (POCl₃) under anhydrous conditions. A two-step approach is often employed:

Phosphorylation : Mix equimolar amounts of 3-bromopropanol and POCl₃ in dichloromethane (DCM) at 0°C under argon. Pyridine may be added as a catalyst to neutralize HCl byproducts .

Purification : Use column chromatography (SiO₂, DCM/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.6 in DCM/cyclohexane 8:2) .

- Key Considerations : Strict temperature control (<5°C) prevents side reactions like hydrolysis.

Q. What safety protocols should be followed when handling 3-bromopropyl phosphorodichloridate due to its corrosive nature?

- Handling :

- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage: Keep in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C .

- Emergency Measures :

- Skin contact: Rinse immediately with water for 15 minutes; seek medical attention .

- Inhalation: Move to fresh air; administer oxygen if necessary .

Q. How can the purity of 3-bromopropyl phosphorodichloridate be assessed post-synthesis?

- Analytical Techniques :

- NMR : Check for characteristic peaks (e.g., δ 3.6–3.8 ppm for CH₂Br; δ 1.8–2.2 ppm for P=O) .

- IR Spectroscopy : Confirm P-Cl bonds (540–580 cm⁻¹) and P=O stretching (1250–1300 cm⁻¹) .

- Elemental Analysis : Verify C, H, Br, and P content (±0.3% tolerance) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of 3-bromopropyl phosphorodichloridate in esterification reactions?

- Critical Parameters :

- Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents like THF .

- Catalyst Optimization : Pyridine enhances yield by scavenging HCl, but excess amounts may reduce reactivity .

- Temperature : Yields drop >10°C due to accelerated decomposition .

- Case Study : A 79% yield was achieved using DCM, 0°C, and stoichiometric pyridine .

Q. What spectroscopic techniques are most effective for characterizing 3-bromopropyl phosphorodichloridate?

- Advanced Methods :

- ³¹P NMR : Detects phosphorus environments (δ −5 to +5 ppm for phosphorodichloridates) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 297.88 for C₃H₆BrCl₂OP) .

- X-ray Crystallography : Resolve stereochemistry and bond angles in crystalline derivatives .

Q. How can computational chemistry models predict the reactivity of 3-bromopropyl phosphorodichloridate in nucleophilic substitutions?

- DFT Studies :

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., Br and P centers) prone to nucleophilic attack .

- Transition State Analysis : Compare activation energies for SN2 vs. SN1 pathways (e.g., Br substitution favors SN2 due to steric hindrance) .

- Applications : Predict regioselectivity in multi-step syntheses (e.g., coupling with amines or thiols) .

Q. What are the challenges in scaling up 3-bromopropyl phosphorodichloridate synthesis for multi-gram applications?

- Scale-Up Issues :

- Exothermic Reactions : Use jacketed reactors with precise cooling to prevent thermal runaway .

- Purification : Switch from column chromatography to fractional distillation under reduced pressure (e.g., 17 mmHg, bp 55–57°C) .

- Yield Optimization : Pilot studies show 15% yield loss at >50 g scale due to increased impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.